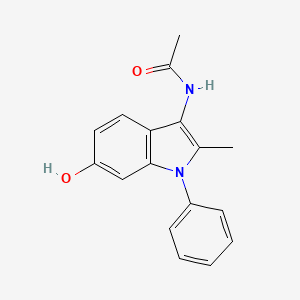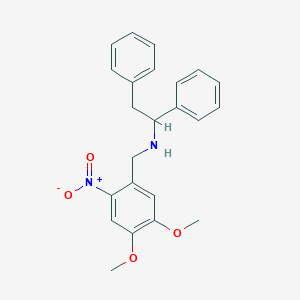
N-(6-hydroxy-2-methyl-1-phenylindol-3-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6-hydroxy-2-methyl-1-phenylindol-3-yl)acetamide: is a compound belonging to the indole family, which is known for its diverse biological activities Indole derivatives are significant due to their presence in various natural products and synthetic drugs
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(6-hydroxy-2-methyl-1-phenylindol-3-yl)acetamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Acetylation: The final step involves the acetylation of the indole derivative to form the acetamide group. This can be done using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and advanced purification techniques like chromatography.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The hydroxyl group can undergo oxidation to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to convert the acetamide group to an amine.
Substitution: The phenyl ring and the indole core can undergo electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Electrophiles like halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or dehydroxylated products.
Substitution: Introduction of various functional groups on the phenyl ring or indole core.
Applications De Recherche Scientifique
Chemistry:
- Used as a building block for the synthesis of more complex molecules.
- Studied for its reactivity and potential to form new chemical entities.
Biology:
- Investigated for its potential as a biochemical probe.
- Studied for its interactions with biological macromolecules.
Medicine:
- Potential applications in drug discovery and development.
- Explored for its pharmacological activities, including anti-inflammatory and anticancer properties.
Industry:
- Used in the synthesis of dyes and pigments.
- Potential applications in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of N-(6-hydroxy-2-methyl-1-phenylindol-3-yl)acetamide involves its interaction with specific molecular targets. The hydroxyl and acetamide groups can form hydrogen bonds with biological macromolecules, influencing their activity. The indole core can interact with various receptors and enzymes, modulating their function. These interactions can lead to changes in cellular pathways, resulting in the compound’s observed biological effects.
Comparaison Avec Des Composés Similaires
Indole-3-acetic acid: A plant hormone with similar indole core structure.
N-phenylacetamide: A simpler analog with similar acetamide functionality.
6-hydroxyindole: A compound with a similar hydroxyl group on the indole core.
Uniqueness: N-(6-hydroxy-2-methyl-1-phenylindol-3-yl)acetamide is unique due to the combination of its functional groups and the specific positions of these groups on the indole core. This unique structure imparts specific reactivity and biological activity, distinguishing it from other indole derivatives.
Propriétés
IUPAC Name |
N-(6-hydroxy-2-methyl-1-phenylindol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-11-17(18-12(2)20)15-9-8-14(21)10-16(15)19(11)13-6-4-3-5-7-13/h3-10,21H,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAKADKNDZXQUHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1C3=CC=CC=C3)C=C(C=C2)O)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]thio}-N-(2-ethoxyphenyl)acetamide](/img/structure/B5250132.png)
![N-[4-(2-amino-3-cyano-5-oxo-4,6,7,8-tetrahydrochromen-4-yl)phenyl]acetamide](/img/structure/B5250134.png)
![1-{4-[(3-{[3-(methoxymethyl)-1-piperidinyl]carbonyl}-5-isoxazolyl)methoxy]phenyl}ethanone](/img/structure/B5250140.png)
![2-bromo-N-[2-(4-methoxyphenyl)-6-methylbenzotriazol-5-yl]-5-nitrobenzamide](/img/structure/B5250143.png)
![3-[[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]amino]benzoic acid;hydrochloride](/img/structure/B5250150.png)

![4-tert-butyl-N-{2-[(4-methylphenyl)thio]ethyl}benzamide](/img/structure/B5250167.png)
![2-[5-(1-pyrrolidinylmethyl)-1H-tetrazol-1-yl]-N-(2,2,2-trifluoroethyl)acetamide](/img/structure/B5250172.png)
![methyl 4-{[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]amino}butanoate](/img/structure/B5250176.png)
![4-(2,5-dimethoxybenzoyl)-N-[2-[[4-(2,5-dimethoxybenzoyl)benzoyl]amino]ethyl]benzamide](/img/structure/B5250190.png)
![2-(2-methoxyphenoxy)-N-[3-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B5250198.png)
![N-({2-[4-(2-methylphenyl)-1-piperazinyl]-3-pyridinyl}methyl)-N'-propylurea](/img/structure/B5250206.png)
![5-{2-[(3-fluorobenzyl)oxy]benzylidene}-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B5250215.png)
![(4-Methyl-1,3-oxazol-5-yl)-[3-[4-(2-methylphenyl)piperazin-1-yl]piperidin-1-yl]methanone](/img/structure/B5250220.png)
